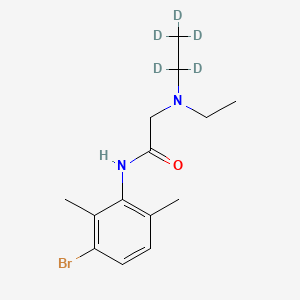

3-Bromo lidocaine-d5

CAS No.:

Cat. No.: VC16673807

Molecular Formula: C14H21BrN2O

Molecular Weight: 318.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21BrN2O |

|---|---|

| Molecular Weight | 318.26 g/mol |

| IUPAC Name | N-(3-bromo-2,6-dimethylphenyl)-2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]acetamide |

| Standard InChI | InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18)/i1D3,5D2 |

| Standard InChI Key | OWGUAZBPDHJLDX-RPIBLTHZSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C |

| Canonical SMILES | CCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

3-Bromo lidocaine-d5 possesses the molecular formula and a molecular weight of 318.26 g/mol . The deuterium atoms replace hydrogen at specific positions, typically on the diethylamino group or aromatic methyl substituents, to stabilize the compound against metabolic degradation. This isotopic labeling facilitates tracking in biological matrices, making it indispensable for quantitative metabolite profiling .

Physicochemical Properties

The compound exists as a light yellow oil at room temperature and is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) . Its lipophilic nature, conferred by the bromine substituent and aromatic ring, enhances membrane permeability, a trait shared with its parent compound, lidocaine .

Table 1: Key Physicochemical Properties of 3-Bromo Lidocaine-d5

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.26 g/mol |

| Purity | ≥98% |

| Solubility | Chloroform, DCM, DMSO |

| Storage Conditions | 2–8°C, protected from light |

Synthetic Pathways and Deuterium Incorporation

Deuterium Labeling Strategies

Applications in Pharmaceutical Research

Metabolic Studies and Isotope Tracing

The primary application of 3-bromo lidocaine-d5 lies in its role as a stable isotope-labeled internal standard. Researchers employ it in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify lidocaine metabolites in plasma, urine, and tissue samples . By matching the physicochemical properties of the analyte, it corrects for matrix effects and ionization efficiency variations, ensuring accurate pharmacokinetic modeling .

Probing Drug-Drug Interactions

Bromination alters the electronic structure of lidocaine, potentially modulating its affinity for cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2). Comparative studies between lidocaine and 3-bromo lidocaine-d5 could elucidate metabolic pathways susceptible to inhibition or induction by co-administered drugs, informing dose adjustment strategies in polypharmacy scenarios .

Future Directions and Research Opportunities

Expanding Isotopic Libraries

Developing analogs with site-specific deuterium or carbon-13 labels could refine metabolic mapping, particularly for hydroxylated and oxidized lidocaine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume